molecular formula C33H44N10O7 B1359840 Z-Ala-Arg-Arg-AMC CAS No. 90468-18-1

Z-Ala-Arg-Arg-AMC

Cat. No. B1359840
CAS RN: 90468-18-1
M. Wt: 692.8 g/mol
InChI Key: RACPARIFVUIBCA-OPXMRZJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ala-Arg-Arg-AMC (Fluorogenic Proteasome Substrate) serves as a fluorogenic substrate designed to assay the trypsin-like activity within the proteasome .

Scientific Research Applications

  • Cysteine Proteinase Activity in Parasitic Hookworms Research on the zoonotic hookworm, Ancylostoma caninum, revealed that this species secretes cysteine proteinases, which are likely involved in the pathogenesis of human eosinophilic enteritis. The study identified proteolytic activity against substrates including Z-phe-arg-AMC, indicating the presence of cysteine proteinase activity in the hookworm's excretory/secretory antigens and adult extracts. This suggests a potential application of Z-Ala-Arg-Arg-AMC in studying the pathogenesis of parasitic infections and allergic responses (Dowd et al., 1994).

  • Enzyme Specificity and pH Profiles in Plant Proteases A study developed a zymography technique to determine the substrate specificities and pH profiles of proteolytic enzymes in unfractionated tissue extracts. This technique could identify enzymes active against various substrates, including Z-Arg-AMC, suggesting a potential application for Z-Ala-Arg-Arg-AMC in enzyme analysis. This is particularly significant in assessing differences in enzyme concentrations and profiles due to environmental factors or ontogeny (Budič et al., 2009).

  • Monitoring Thrombin Activity in Platelet Rich Plasma The thrombogram method, which monitors thrombin activity in clotting plasma, uses the continuous measurement of the fluorescent split-product of substrates like Z-Gly-Gly-Arg-AMC. This method could potentially be adapted for Z-Ala-Arg-Arg-AMC to monitor thrombin activity in various research and clinical settings, providing crucial insights into blood coagulation processes (Hemker et al., 2000).

  • Mapping Active Sites of Blood Coagulation Serine Proteases A series of tripeptide substrates, including Z-AA-Gly-Arg-NA, were used to map the S3 subsite of several serine proteases involved in blood coagulation. This approach could be adapted for Z-Ala-Arg-Arg-AMC to further understand the reactivity and specificity of these enzymes, contributing to our understanding of blood coagulation and related disorders (Cho et al., 1984).

  • Studying Enzyme Inhibition in Parasitic Diseases Research on Fasciola hepatica, a parasitic flatworm, showed that cathepsin L-like activity in the parasite's excretory/secretory products could prevent antibody-mediated attachment of eosinophil to the parasite's juveniles. This activity was demonstrated using substrates like Z-phe-arg-AMC, indicating that Z-Ala-Arg-Arg-AMC could be used in similar research contexts, particularly in the study of immune evasion mechanisms by parasites (Carmona et al., 1993).

  • Protease Activity Detection in Biological Samples A study described a novel method for detecting protease activity using fluorescent zymogram in-gel protease assays, which involves SDS polyacrylamide gels copolymerized with a peptide-MCA substrate. This technique, applicable for substrates like Z-Phe-Arg-MCA, could potentially be adapted for Z-Ala-Arg-Arg-AMC to detect proteolytic activity and enzyme molecular weight in various biological samples (Yasothornsrikul & Hook, 2000).

Safety And Hazards

The safety data sheet for Z-Ala-Arg-Arg-AMC indicates that there are no hazards not otherwise classified (HNOC) or not covered by GHS .

Future Directions

The use of Z-Ala-Arg-Arg-AMC and similar substrates in proteasome assays is a well-established practice in biochemical research. Future directions might include the development of more specific substrates for different proteasomal activities, or the use of these substrates in the study of various diseases, particularly those involving proteasome dysfunction .

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N10O7/c1-19-16-27(44)50-26-17-22(12-13-23(19)26)41-29(46)24(10-6-14-38-31(34)35)43-30(47)25(11-7-15-39-32(36)37)42-28(45)20(2)40-33(48)49-18-21-8-4-3-5-9-21/h3-5,8-9,12-13,16-17,20,24-25H,6-7,10-11,14-15,18H2,1-2H3,(H,40,48)(H,41,46)(H,42,45)(H,43,47)(H4,34,35,38)(H4,36,37,39)/t20-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACPARIFVUIBCA-OPXMRZJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112888
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-Arg-Arg-AMC

CAS RN

90468-18-1
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90468-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ala-Arg-Arg-AMC
Reactant of Route 2
Reactant of Route 2
Z-Ala-Arg-Arg-AMC
Reactant of Route 3
Reactant of Route 3
Z-Ala-Arg-Arg-AMC
Reactant of Route 4
Reactant of Route 4
Z-Ala-Arg-Arg-AMC
Reactant of Route 5
Reactant of Route 5
Z-Ala-Arg-Arg-AMC
Reactant of Route 6
Reactant of Route 6
Z-Ala-Arg-Arg-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.